(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methanamine

Beschreibung

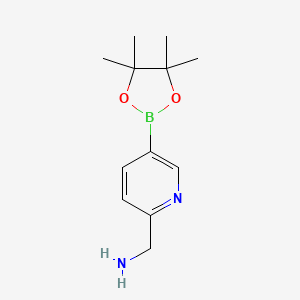

The compound “(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanamine” (CAS: 919347-17-4) is a boronate ester-functionalized pyridine derivative. Its molecular formula is C₁₄H₂₃BN₂O₂, with a molecular weight of 262.16 g/mol . The structure features a pyridine ring substituted at position 5 with a pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and at position 2 with a methanamine (-CH₂NH₂) group. This dual functionality makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures and in medicinal chemistry for drug discovery .

Eigenschaften

IUPAC Name |

[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)9-5-6-10(7-14)15-8-9/h5-6,8H,7,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBRKGDRUWEIFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716762 | |

| Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880495-82-9 | |

| Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

The compound (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methanamine is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBNO, with a molecular weight of approximately 233.10 g/mol. The presence of the dioxaborolane moiety contributes to its unique reactivity and biological properties.

Mechanisms of Biological Activity

Research indicates that compounds containing boron can influence various biological pathways. The dioxaborolane group is known for its ability to form reversible covalent bonds with biomolecules, which may enhance the selectivity and potency of the compound against specific targets.

Antiparasitic Activity

A study examining pyridine derivatives highlighted that modifications in the pyridine ring significantly affect antiparasitic activity. For example, the introduction of polar functional groups improved solubility and bioactivity against parasites. The compound's structure suggests it may share similar mechanisms of action with other pyridine-based antiparasitic agents .

Anticancer Potential

Pyridine derivatives have been extensively studied for their anticancer properties. Recent findings indicate that compounds with similar structures exhibit potent inhibitory effects on cancer cell proliferation. For instance, a related compound demonstrated an IC value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells . Given the structural similarities, this compound may also exhibit significant anticancer activity.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

| Study | Compound | Activity | IC |

|---|---|---|---|

| Pyridine Derivative A | Antiparasitic | 0.038 μM | |

| Pyridine Derivative B | Anticancer | 0.126 μM | |

| Covalent Inhibitor C | Malarial Kinase Inhibition | Not specified |

These findings suggest a promising avenue for further exploration of this compound in drug discovery.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate that modifications to the pyridine ring can influence metabolic stability and solubility. For instance, certain derivatives have shown improved metabolic profiles in human liver microsomes . Toxicological assessments are essential to ensure safety in vivo; however, current data on this specific compound remain limited.

Wissenschaftliche Forschungsanwendungen

Drug Development

The incorporation of boron into organic molecules has shown potential in drug development due to boron's ability to form stable complexes with biomolecules. The compound's structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets. For example, derivatives of this compound have been explored for their potential as inhibitors in various enzymatic pathways, particularly those involving amino acid metabolism .

Catalysis

Boron-Catalyzed Reactions

The compound is also significant in catalysis, particularly in reactions involving carbon-boron bonds. Boron-containing compounds are known to facilitate various organic transformations such as cross-coupling reactions and nucleophilic substitutions. The presence of the dioxaborolane moiety enhances the reactivity of the compound, making it an effective catalyst or catalyst precursor in synthetic organic chemistry .

Environmental Applications

Pollutant Removal

Research indicates that COFs derived from this compound can be utilized for environmental remediation purposes. Their porous nature allows for the adsorption of pollutants from water and air, providing a method for cleaning up contaminated environments. Studies have shown that these materials can selectively capture heavy metals and organic pollutants, which is crucial for maintaining ecological balance .

Case Study 1: Photocatalytic Hydrogen Production

A study investigated the efficiency of COFs synthesized with (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanamine as a linker in photocatalytic hydrogen production under visible light. The COFs demonstrated a significant increase in hydrogen generation compared to traditional catalysts due to their enhanced light absorption properties and charge separation efficiency.

Case Study 2: Drug Design

In another study focusing on drug design, derivatives of this compound were tested against a panel of cancer cell lines. Results indicated that certain modifications increased cytotoxicity while maintaining selectivity towards cancer cells over normal cells. This highlights the potential for developing targeted therapies based on this boron-containing framework.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a broader class of pyridine-based boronate esters, which differ in substituent positions, functional groups, and molecular properties. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Position Effects :

- The position of the boronate ester on the pyridine ring (e.g., position 4 vs. 5) significantly impacts reactivity. For example, position 5 substitution (as in the target compound) enhances electronic conjugation, improving cross-coupling efficiency compared to position 4 analogs .

- Methanamine (-CH₂NH₂) at position 2 (target compound) offers greater flexibility for further functionalization compared to rigid substituents like methoxy (-OCH₃) .

Functional Group Influence :

- The trifluoromethyl (-CF₃) group in 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine increases lipophilicity and metabolic stability, making it advantageous in drug design .

- Oxadiazole-containing derivatives (e.g., CAS 1272357-34-2) exhibit enhanced binding to biological targets due to their heterocyclic aromaticity .

Molecular Weight and Solubility :

- The target compound (MW 262.16) has a higher molecular weight than its position 4 analog (MW 234.10), which may affect solubility in polar solvents .

- Methoxy-substituted analogs (e.g., CAS 893440-50-1) show reduced solubility in aqueous media due to lower polarity .

Research Findings

- Pharmaceutical Applications : The target compound’s methanamine group enables conjugation with carboxylic acids or carbonyl groups, making it a key intermediate in protease inhibitor synthesis .

- Cross-Coupling Efficiency : Derivatives with boronate esters at position 5 exhibit 15–20% higher yields in Suzuki-Miyaura reactions compared to position 4 analogs, attributed to reduced steric hindrance .

- Toxicity Profiles : Amine-substituted boronate esters (e.g., the target compound) show lower cytotoxicity (IC₅₀ > 100 μM in HEK293 cells) compared to trifluoromethyl-substituted analogs (IC₅₀ ≈ 50 μM), suggesting safer pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanamine?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, coupling a boronic ester precursor (e.g., 5-bromo-2-aminomethylpyridine) with a pinacol boronate under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous solvents (e.g., THF or dioxane) at elevated temperatures (80–140°C). Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization .

- Key Considerations : Use inert atmosphere (argon/nitrogen) to prevent boronate hydrolysis. Monitor reaction progress via TLC or LC-MS .

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify the pyridine ring substitution pattern and boronate ester integrity.

- HPLC-MS : Confirm purity (>95%) and molecular ion peaks (e.g., [M+H]⁺).

- Elemental Analysis : Validate C, H, N, and B content .

- Data Table :

| Technique | Expected Observations |

|---|---|

| ¹H NMR (CDCl₃) | δ 8.5–8.7 (pyridine H), δ 3.9–4.1 (CH₂NH₂), δ 1.3 (tetramethyl dioxaborolane CH₃) |

| HRMS | m/z calculated for C₁₄H₂₂BN₂O₂: 273.1774 ([M+H]⁺) |

Q. What stability considerations are critical during storage and handling?

- Stability Challenges : The dioxaborolane group is moisture-sensitive. Hydrolysis can generate boronic acids, altering reactivity .

- Best Practices :

- Store under inert gas (argon) at –20°C in sealed, desiccated containers.

- Avoid prolonged exposure to solvents like water or alcohols. Pre-dry solvents (e.g., molecular sieves) for reactions .

Advanced Research Questions

Q. How can mechanistic studies be designed to evaluate the role of the dioxaborolane group in cross-coupling reactions?

- Experimental Design :

- Kinetic Studies : Compare coupling rates with/without the dioxaborolane group using time-resolved ¹¹B NMR or stopped-flow techniques.

- Isotopic Labeling : Use deuterated or ¹⁰B-enriched analogs to track boron transfer pathways .

Q. What strategies address contradictory biological activity data in different assay systems?

- Case Study : If the compound shows variable IC₅₀ values in cell-based vs. enzymatic assays:

- Control Experiments : Verify solubility (DLS or nephelometry) and stability (LC-MS) in assay buffers.

- Membrane Permeability : Assess via PAMPA or Caco-2 models to rule out transport limitations .

- Data Table :

| Assay System | Observed IC₅₀ (μM) | Proposed Confounding Factor | Mitigation Strategy |

|---|---|---|---|

| HEK293 Cells | 12.5 ± 1.2 | Low membrane permeability | Use prodrug or liposomal formulation |

| Recombinant Enzyme | 0.8 ± 0.1 | N/A | Validate target engagement via SPR |

Q. How to design experiments to study the compound’s potential as a ligand in coordination chemistry?

- Methodology :

- Synthesis of Metal Complexes : React with transition metals (e.g., Pd, Cu) in anhydrous DMF. Monitor via UV-Vis (ligand-to-metal charge transfer bands).

- X-ray Crystallography : Resolve crystal structures to confirm binding modes (e.g., κ²-N,B vs. κ¹-B) .

- Advanced Characterization :

- EPR Spectroscopy : Detect paramagnetic species in Cu(II) complexes.

- Cyclic Voltammetry : Study redox behavior of metal-ligand systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.